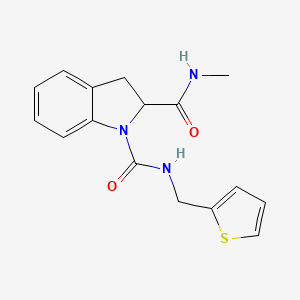

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

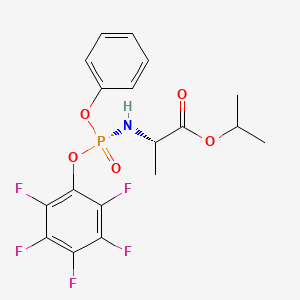

The synthesis of indoline compounds, which are related to the compound , can be achieved through various methods. One such method involves the use of picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp 2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis

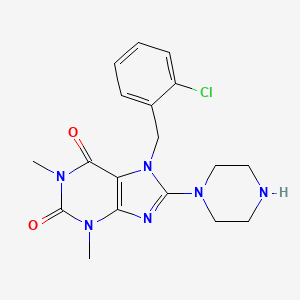

The molecular structure of “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is based on the indole structure, but the 2-3 bond is saturated . The compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

Indoline compounds, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, can undergo various chemical reactions. For instance, palladium-catalyzed intramolecular amination of arenes using either Ce(SO4)2 as a one- or N-fluoro-2,4,6-trimethylpyridinium triflate as a two-electron oxidant tolerates a wide range of functional groups including acetyl, cyano, and nitro .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide: derivatives have been explored for their potential in agricultural fungicides . These compounds have shown efficacy against pathogens like cucumber downy mildew, with some derivatives outperforming commercial fungicides . The modification of natural products and active substructure splicing methods have been employed to enhance their fungicidal properties.

Organic Semiconductor Development

Thiophene derivatives play a crucial role in the advancement of organic semiconductors . They are integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of the thiophene moiety into molecules can significantly improve electronic properties, making them suitable for various electronic applications.

Pharmacological Properties

Compounds containing the thiophene ring, such as N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide , exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This makes them valuable lead compounds for the development of new therapeutic agents.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in extending the life of various industrial components and infrastructure by preventing corrosion-related degradation.

Material Science Applications

The thiophene ring is a key component in materials science, particularly in the development of advanced polymers and coatings . These materials are designed to have specific properties such as increased durability, electrical conductivity, and resistance to environmental factors.

Anesthetic and Analgesic Agents

Thiophene derivatives have been used in the synthesis of anesthetic and analgesic agents. For instance, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe . The structural versatility of thiophene allows for the creation of compounds with targeted biological activity.

Zukünftige Richtungen

Indole derivatives, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

Eigenschaften

IUPAC Name |

2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-17-15(20)14-9-11-5-2-3-7-13(11)19(14)16(21)18-10-12-6-4-8-22-12/h2-8,14H,9-10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGUHBEJIFFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)

![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)